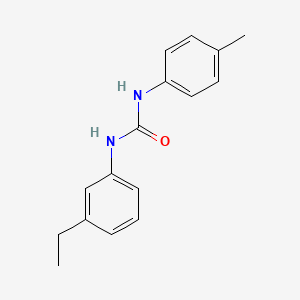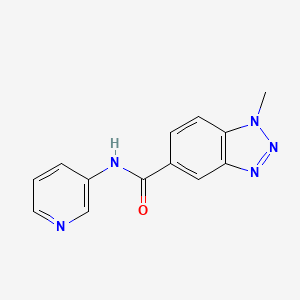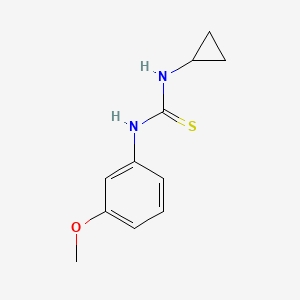![molecular formula C22H20ClN3O4 B5735654 N-(4-{(1E)-1-[2-({5-[(2-chlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B5735654.png)
N-(4-{(1E)-1-[2-({5-[(2-chlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{(1E)-1-[2-({5-[(2-chlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a phenyl group, and a hydrazinylidene moiety, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{(1E)-1-[2-({5-[(2-chlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenyl)acetamide typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chlorophenoxy group: This step involves the reaction of the furan ring with 2-chlorophenol in the presence of a base to form the 2-chlorophenoxy derivative.
Formation of the hydrazinylidene moiety: This involves the reaction of the furan derivative with hydrazine hydrate under reflux conditions.
Coupling with the phenyl group: The final step involves the coupling of the hydrazinylidene derivative with a phenyl acetamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{(1E)-1-[2-({5-[(2-chlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenyl)acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-{(1E)-1-[2-({5-[(2-chlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-{(1E)-1-[2-({5-[(2-chlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-{(1E)-1-[2-({5-[(2-chlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenyl)acetamide: shares structural similarities with other hydrazinylidene derivatives and furan-containing compounds.
Uniqueness
Structural Features: The presence of both a furan ring and a hydrazinylidene moiety makes it unique compared to other similar compounds.
Biological Activity: Its potential biological activity, including antimicrobial and anticancer properties, distinguishes it from other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-acetamidophenyl)ethylideneamino]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-14(16-7-9-17(10-8-16)24-15(2)27)25-26-22(28)21-12-11-18(30-21)13-29-20-6-4-3-5-19(20)23/h3-12H,13H2,1-2H3,(H,24,27)(H,26,28)/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWASGXKHHQTKLJ-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl)/C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-CHLOROPHENYL)-4-[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE](/img/structure/B5735576.png)
![1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole](/img/structure/B5735581.png)
![5-oxo-5-{[4-(1-piperidinylcarbonyl)phenyl]amino}pentanoic acid](/img/structure/B5735583.png)
![N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B5735589.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B5735596.png)

![1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B5735611.png)

![N-cyclopentyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5735622.png)
![4,6-dimethyl-N-[(E)-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylideneamino]pyrimidin-2-amine](/img/structure/B5735633.png)
![N-(4-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5735638.png)


![N-[(4-methoxynaphthalen-1-yl)methyl]pentan-3-amine](/img/structure/B5735649.png)
